molecular formula C17H20N2O2 B2433144 Tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate CAS No. 1260881-59-1

Tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate

Cat. No.: B2433144
CAS No.: 1260881-59-1
M. Wt: 284.359
InChI Key: BRAFUSCVTSUHEC-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate is a chemical compound with the molecular formula C16H20N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group, a 4-methylpyridin-2-yl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(4-methylpyridin-2-yl)-N-phenylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceutical intermediates .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its carbamate group can interact with active sites of enzymes, making it a candidate for the development of enzyme inhibitors for therapeutic purposes .

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-methylpyridin-2-yl)carbamate
  • Tert-butyl N-(4-methylpyridin-2-yl)-N-methylcarbamate
  • Tert-butyl N-(4-methylpyridin-2-yl)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate is unique due to the presence of both a phenyl group and a 4-methylpyridin-2-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The phenyl group enhances its ability to interact with aromatic residues in biological targets, while the 4-methylpyridin-2-yl group provides additional sites for chemical modification.

Properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-10-11-18-15(12-13)19(14-8-6-5-7-9-14)16(20)21-17(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAFUSCVTSUHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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